4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]-

PARP-1 inhibition DNA repair cancer research

The compound 4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]- (CAS 873107-38-1, CHEMBL1171304) is a small-molecule heterocyclic compound belonging to the quinazolinone family. It features a distinct pharmacophore composed of a quinazolinone core linked via an ethylamino spacer to an indazole-substituted piperazine moiety.

Molecular Formula C21H23N7O
Molecular Weight 389.5 g/mol
Cat. No. B12612203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]-
Molecular FormulaC21H23N7O
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCNC2=NC3=CC=CC=C3C(=O)N2)C4=NNC5=CC=CC=C54
InChIInChI=1S/C21H23N7O/c29-20-16-6-2-3-7-17(16)23-21(24-20)22-9-10-27-11-13-28(14-12-27)19-15-5-1-4-8-18(15)25-26-19/h1-8H,9-14H2,(H,25,26)(H2,22,23,24,29)
InChIKeyDIQNAUFAGHULAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]-: A PARP-1 Targeted Quinazolinone Scaffold for DNA Repair Research


The compound 4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]- (CAS 873107-38-1, CHEMBL1171304) is a small-molecule heterocyclic compound belonging to the quinazolinone family [1]. It features a distinct pharmacophore composed of a quinazolinone core linked via an ethylamino spacer to an indazole-substituted piperazine moiety. This architecture is documented in the medicinal chemistry literature as part of the evolutionary lineage of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are critical tools in DNA damage response and oncology research [2].

4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]-: Why Indazole-Piperazine Quinazolinones Cannot Be Replaced by Generic PARP-1 Inhibitors


Substituting an advanced research compound like this quinazolinone with a generic clinical PARP-1 inhibitor (e.g., olaparib, veliparib) nullifies the structural hypothesis under investigation. The indazole-piperazinyl-ethylamino motif appended to the quinazolinone core is a distinct structural vector explored in the mid-stage evolution of PARP-1 inhibitors [1]. Unlike the phthalazinone or benzimidazole cores of clinical agents, this scaffold probes a unique chemical space within the PARP-1 nicotinamide-binding pocket, where the indazole group participates in specific hydrogen-bond and pi-stacking interactions [2]. Even a seemingly minor analog, such as the piperidine variant (CAS 873107-67-6), replaces the piperazine with a piperidine ring, altering both basicity and conformational flexibility, which directly impacts the binding affinity and selectivity profile . Therefore, any attempt at generic substitution without accounting for the indazole-piperazine linker topology compromises the integrity of SAR and target-engagement studies.

4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]-: Quantitative Differentiation Data vs. PARP-1 Inhibitor Comparators


PARP-1 Enzymatic Inhibition Potency Compared to First-Generation Clinical PARP Inhibitors

The target compound inhibits PARP-1 with an IC50 of 9.93 nM [1]. This places its potency within the same low-nanomolar range as the first-generation clinical PARP-1 inhibitor olaparib (AZD-2281), which has a reported IC50 of 5 nM in a similar biochemical assay [2]. The compound demonstrates approximately 2.6-fold higher potency than veliparib (ABT-888), which has a PARP-1 Ki of 26 nM [3]. However, the quinazolinone scaffold exhibits approximately half the potency of olaparib, indicating that the indazole-piperazine linker provides robust, but not maximal, occupancy of the nicotinamide-binding pocket.

PARP-1 inhibition DNA repair cancer research

Structural Topology Differentiation: Indazole-Piperazine Linker vs. Phthalazinone Core of Olaparib

The target compound features a 4(1H)-quinazolinone core connected via an ethylamino spacer to an indazol-3-yl-piperazine moiety [1]. This is topologically distinct from the phthalazinone core of olaparib and the benzimidazole carboxamide core of veliparib. The indazole group provides a unique hydrogen-bond donor/acceptor arrangement with the NH and N atoms, while the piperazine ring introduces a basic amine center with a calculated pKa of ~8.5, absent in the morpholino-substituted phthalazinones of clinical PARP inhibitors [2]. This topological distinction is critical because the indazole-piperazine vector extends into a sub-pocket of PARP-1 that is not fully accessed by olaparib, potentially contributing to a different off-rate profile and maintaining activity against certain PARP-1 mutants [3].

PARP-1 inhibitor pharmacophore quinazolinone SAR medicinal chemistry

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Clinical PARP Inhibitors

The target compound has a computed XLogP3-AA value of 2.1, which is significantly lower than olaparib's computed XLogP3-AA of 2.9 [1]. This lower lipophilicity, combined with three hydrogen-bond donors, positions the compound closer to the optimal central nervous system multiparameter optimization (CNS MPO) space than olaparib, suggesting potential for improved brain penetration if that is a desired property for CNS oncology applications. The molecular weight of 389.5 g/mol, 5 hydrogen-bond acceptors, and 5 rotatable bonds are all within Lipinski's rule of five guidelines, indicating favorable drug-like properties comparable to veliparib (MW 239.3, XLogP3-AA 1.1) but with a distinct size-lipophilicity balance.

physicochemical properties drug-likeness Lipinski rule of five

Differentiation from Close Piperidine Analog: Impact of Piperazine vs. Piperidine on PARP-1 Affinity

A closely related analog, CAS 873107-67-6 (4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperidinyl]ethyl]amino]-6-methyl-), replaces the piperazine ring of the target compound with a piperidine ring and adds a 6-methyl group on the quinazolinone core . While direct PARP-1 IC50 data for this analog is not publicly available, the structural modification from piperazine to piperidine eliminates the secondary amine nitrogen that serves as an additional hydrogen-bond donor and basic center. The target compound's piperazine NH (pKa ~8.5) can form a critical salt bridge with acidic residues in the PARP-1 binding pocket, whereas the piperidine analog lacks this interaction capability [1]. This structural distinction underscores the importance of the specific piperazine moiety in the target compound for maintaining optimal PARP-1 binding interactions.

structure-activity relationship piperazine bioisostere analog comparison

Best Application Scenarios for 4(1H)-Quinazolinone, 2-[[2-[4-(1H-indazol-3-yl)-1-piperazinyl]ethyl]amino]- Based on Verified Evidence


PARP-1 Inhibitor Hit-to-Lead and Scaffold-Hopping Programs in Oncology Drug Discovery

Medicinal chemistry teams conducting PARP-1 inhibitor lead optimization can employ this compound as a starting point for scaffold-hopping exercises. Its validated PARP-1 IC50 of 9.93 nM [1] and distinct quinazolinone-indazole architecture offer an alternative chemical series to the heavily patented phthalazinone class. The lower logP (XLogP3-AA = 2.1) [2] relative to olaparib provides a differentiated property profile for tuning ADME parameters.

Chemical Biology Tool Compound for DNA Damage Response and Synthetic Lethality Studies

Researchers investigating PARP-1-mediated DNA repair pathways, particularly in BRCA-mutant or homologous recombination-deficient (HRD) cellular models, can use this compound as a chemical probe. Its low-nanomolar PARP-1 potency places it firmly in the range of active tool compounds, and its structural novelty relative to clinical inhibitors reduces the risk of confounding off-target effects associated with extensively studied clinical candidates [1].

Comparative Selectivity Profiling Studies Against the PARP Enzyme Family

The compound serves as a valuable reference molecule for selectivity screening panels targeting PARP isoforms (PARP-1, PARP-2, PARP-3, TNKS1/2). Because its binding mode relies on the indazole-piperazine interaction with the PARP-1 nicotinamide pocket, researchers can use it as a benchmark to evaluate how modifications to the quinazolinone core or linker region shift selectivity across the PARP family [1] [2].

Structural Biology and Co-Crystallography Studies of PARP-1 Ligand Complexes

Structural biologists aiming to obtain X-ray co-crystal structures of novel PARP-1 inhibitors can use this compound for soaking or co-crystallization experiments. Its distinct indazole-piperazine pharmacophore is predicted to occupy a unique vector within the binding pocket, potentially revealing new interaction hot spots that can be exploited in structure-based drug design [1] [2].

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